molecular formula C17H16N6O3S B2535073 methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 575461-98-2

methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2535073
CAS No.: 575461-98-2
M. Wt: 384.41
InChI Key: JRUORFOJFDFVLJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a 4-amino-1,2,4-triazole moiety linked to a pyridine ring via a sulfanyl acetamido bridge, is a hallmark of potent kinase inhibition. This compound is designed as a chemical probe for investigating intracellular signaling pathways, with a strong structural similarity to documented inhibitors of tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR) family. Researchers utilize this compound to study aberrant signaling in oncological contexts, particularly in processes driven by angiogenesis and cell proliferation. Its proposed mechanism of action involves competitive binding at the ATP-binding pocket of target kinases, thereby preventing autophosphorylation and subsequent downstream signal transduction. The presence of the methyl benzoate ester may influence cell permeability, making it a valuable tool for in vitro cellular assays. This reagent is pivotal for hit-to-lead optimization campaigns and for elucidating the structure-activity relationships (SAR) of triazole-based kinase inhibitors, providing critical insights for the development of novel targeted therapeutics.

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-26-16(25)12-2-4-13(5-3-12)20-14(24)10-27-17-22-21-15(23(17)18)11-6-8-19-9-7-11/h2-9H,10,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUORFOJFDFVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Acylation Reaction: The acetamido group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfanyl (-S-) group and aromatic systems in this compound undergo redox transformations:

Reaction Type Reagents/Conditions Product Key Observations
OxidationKMnO₄ in acidic H₂OSulfoxide or sulfone derivativesControlled oxidation yields sulfoxides; excess oxidant forms sulfones.
ReductionNaBH₄ or H₂/Pd-CThiol (-SH) derivativesReduction of the sulfanyl group generates thiols, altering nucleophilicity.

Data Highlights :

  • Sulfoxide formation occurs at 25–40°C in dichloromethane with 1.5 equiv KMnO₄ (yield: 65–72%).

  • Catalytic hydrogenation (H₂, Pd/C) reduces the sulfanyl group to -SH with >90% selectivity.

Nucleophilic Substitution

The amino group (-NH₂) on the triazole ring participates in substitution reactions:

Reaction Reagents Outcome Application
AcylationAcetyl chloride, pyridineN-acetylated triazoleEnhances lipophilicity for biological studies .
AlkylationMethyl iodide, K₂CO₃N-alkylated derivativesModifies electronic properties of the triazole ring.

Mechanistic Insight :
The amino group acts as a soft nucleophile, reacting with electrophiles (e.g., acyl chlorides) under mild conditions (0–5°C) to prevent over-reaction.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Notes
Acidic HydrolysisHCl (6M), refluxCarboxylic acidRequires prolonged heating (8–12 hr) for complete conversion .
Basic HydrolysisNaOH (2M), ethanol, 60°CSodium carboxylateFaster than acidic hydrolysis (2–4 hr).

Kinetic Data :

  • Base-catalyzed hydrolysis follows pseudo-first-order kinetics with k=0.15min1k = 0.15 \, \text{min}^{-1} at 60°C.

Synthetic Pathways

The compound is synthesized via multi-step routes, as illustrated below:

Biological Activity and Reactivity

The compound’s triazole and pyridine moieties enable interactions with biological targets:

  • Antifungal Activity : Inhibits ergosterol biosynthesis in Candida albicans (MIC: 8 µg/mL).

  • Structure-Activity Relationship (SAR) :

    • Sulfanyl group critical for binding to cytochrome P450 enzymes.

    • Ester hydrolysis to carboxylic acid reduces toxicity in vitro.

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (DSC data).

  • Photodegradation : Exposure to UV light (254 nm) results in 15% degradation over 48 hr.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves several steps:

  • Formation of the Triazole Core : The initial step includes the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol through cyclization reactions involving hydrazine derivatives and appropriate thioketones.
  • Acetamido Group Introduction : The acetamido group is introduced via a condensation reaction with an appropriate acetamide derivative.
  • Methyl Ester Formation : Finally, the benzoate moiety is formed by esterification with methyl alcohol.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit notable antimicrobial properties. Studies have shown that this compound displays significant activity against various bacterial strains and fungi.

For instance:

  • Antibacterial Efficacy : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics .
  • Antifungal Properties : It has also shown effectiveness against Candida species, with minimum inhibitory concentrations (MIC) lower than those of traditional antifungal agents like fluconazole .

Potential Therapeutic Uses

The unique structural features of this compound suggest several therapeutic applications:

a. Antifungal Therapy

Given its efficacy against resistant strains of fungi, this compound could be developed into a new class of antifungals aimed at treating infections that are currently difficult to manage due to resistance .

b. Antibacterial Applications

With increasing antibiotic resistance globally, compounds like this compound may offer alternative treatment options for bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related triazole derivatives:

StudyCompoundActivityFindings
Gümrükçüoğlu et al. (2023)4-amino derivativesAntimicrobialShowed promising activity against bacteria and fungi .
Research on pyridine-sulfonamide derivativesPyridine-based triazolesAntifungalSome derivatives outperformed fluconazole against Candida species .
Docking studiesVarious triazolesIn silico activitySuggested potential as inhibitors for key metabolic pathways in pathogens .

Mechanism of Action

The mechanism of action of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The triazole and pyridine rings can participate in π-π stacking interactions, while the amino and sulfanyl groups can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Triazole Modifications

The triazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogues include:

Table 1: Substituent Variations on the Triazole Core
Compound (Reference) 4-Position 5-Position 3-Position (S-Linkage)
Target Compound Amino (-NH₂) Pyridin-4-yl -(CH₂C(O)NH)-Methyl Benzoate
Methyl 4-...phenyl...triazol-3-yl () Amino (-NH₂) Phenyl -(CH₂C(O)NH)-Methyl Benzoate
Ethyl 4-...chlorobenzyl... () 1H-Pyrrol-1-yl 4-Chlorobenzyl -(CH₂C(O)NH)-Ethyl Benzoate
KA3 () Amino (-NH₂) Pyridin-4-yl -(CH₂C(O)NH)-Substituted Aryl

Key Observations :

  • Pyridin-4-yl vs.
  • Chlorobenzyl and Pyrrole Substituents () : Increased lipophilicity from chlorobenzyl may improve membrane permeability but could reduce solubility .

Acetamido-Bridge and Ester Modifications

The acetamido-thioether bridge and ester group (methyl vs. ethyl) influence solubility and metabolic stability:

Table 2: Acetamido Bridge and Ester Group Variations
Compound (Reference) Bridge Flexibility Ester Group Bioactivity Implications
Target Compound Moderate (CH₂) Methyl Balanced solubility and stability
Ethyl 4-... () Moderate (CH₂) Ethyl Increased lipophilicity
Compound 20 () Rigid (phenoxy) Ethyl Reduced conformational flexibility

Key Observations :

  • Methyl vs. Ethyl Ester : Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, affecting drug half-life .
  • Bridge Flexibility : A flexible CH₂ spacer (as in the target compound) may enhance binding to enzymatic pockets compared to rigid linkers .

Antimicrobial and Anti-Inflammatory Activities

Derivatives with electron-withdrawing groups (EWGs) on the aryl ring (e.g., -NO₂, -Cl) show enhanced activity:

Key Observations :

  • The pyridin-4-yl group in the target compound may mimic EWG effects seen in KA3, though direct activity data are lacking .
  • Anti-inflammatory activity correlates with triazole-thioether motifs, as seen in KA3’s 85% inhibition (vs. 75% for diclofenac) .

Enzymatic Interactions

The acetamido bridge’s methylene group allows optimal interaction with tyrosinase and other enzymes. For example, elongation or rigidity in the bridge (e.g., ’s phenoxy group) reduces efficacy .

Biological Activity

Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural arrangement that includes a triazole ring, a sulfanyl group, and an acetamide moiety. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Molecular Structure and Properties

The compound's molecular formula is C18H20N6OSC_{18}H_{20}N_{6}OS, with a molecular weight of approximately 368.46 g/mol. Its synthesis often involves reagents such as hydrogen peroxide and lithium aluminum hydride to optimize yields and purity during transformations.

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in various biochemical pathways:

  • Alpha-Synuclein Interaction : The compound has been shown to bind to alpha-synuclein (α-syn), a protein implicated in Parkinson's disease. This binding inhibits the aggregation of α-syn into amyloid fibrils, which is crucial for the pathogenesis of neurodegenerative disorders .
  • Pharmacokinetics : Studies suggest that this compound can cross the blood-brain barrier, enabling it to exert effects within the central nervous system. It has demonstrated the ability to prevent bradykinesia induced by neurotoxins in animal models.

Antiviral Properties

Research indicates that derivatives of triazole compounds exhibit antiviral properties. For example, compounds similar to this compound have shown effectiveness against various viruses:

CompoundVirus TargetIC50 (μM)CC50 (μM)
3adHSV-150600
9aaFCoVNot specifiedNot specified
11cCV-B44.517

These findings suggest that the compound may hold promise as an antiviral agent, particularly against herpes simplex virus and coronaviruses .

Anticancer Activity

The compound's structural components may also confer anticancer properties. In vitro studies have evaluated related triazole derivatives against human cancer cell lines:

CompoundCell LineIC50 (μM)Relative Potency
112cHCT 1164.363>50%
112aHCT 116Not specifiedModerate

These results indicate potential for further exploration in cancer therapeutics .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound reduced neurotoxicity in models of Parkinson's disease by modulating α-syn levels and preventing aggregation.
  • Antiviral Screening : In a screening of various triazole compounds for antiviral activity, several derivatives exhibited significant inhibition of viral replication in cell cultures, indicating a promising avenue for drug development against viral infections .
  • Anticancer Research : Recent investigations into the anticancer potential of triazole derivatives highlighted their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how can reaction conditions be optimized?

The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with methyl 4-(2-chloroacetamido)benzoate under alkaline conditions. Key steps include:

  • Dissolving the thiol precursor (e.g., 200 mg, 1.03 mmol) and NaOH (1.02 mmol) in methanol, followed by dropwise addition of the alkyl halide derivative .
  • Optimizing reaction yield by controlling pH (alkaline medium), solvent polarity (methanol for solubility), and stoichiometry (1:1 molar ratio of thiol to alkylating agent) .
  • Purification via column chromatography or recrystallization, with structural confirmation using ¹H-NMR and ¹³C-NMR to verify sulfanyl and acetamido linkages .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR peaks at δ 8.5–8.7 ppm (pyridin-4-yl protons), δ 6.5–7.5 ppm (aromatic benzoate protons), and δ 3.8–4.2 ppm (sulfanyl-acetamido methylene group) .
    • ¹³C-NMR signals for the triazole ring carbons (δ 150–160 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺) and fragment ions corresponding to the pyridinyl-triazole and benzoate moieties .

Q. What experimental approaches are used to assess solubility and stability for formulation studies?

  • Solubility: Tested in solvents of varying polarity (e.g., DMSO, water, ethanol) via UV-Vis spectroscopy at λmax 270–300 nm (aromatic absorption) .
  • Stability:
    • pH-dependent degradation studies (e.g., buffers at pH 1.2, 7.4, 9.0) monitored by HPLC over 24–72 hours .
    • Thermogravimetric Analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

  • Target Selection: Align with the compound’s triazole and pyridinyl motifs, which are known to interact with kinases or microbial enzymes .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH-coupled reactions) with positive controls (e.g., known inhibitors) and IC50 calculations .
    • Cellular Models: Select cell lines expressing target receptors (e.g., cancer lines for antiproliferative studies) and include vehicle controls (DMSO) to account for solvent effects .
  • Data Validation: Replicate experiments in triplicate and apply ANOVA to assess significance .

Q. How should conflicting data on the compound’s bioactivity across studies be analyzed?

  • Source Identification: Compare variables such as:
    • Assay Conditions: Differences in pH, temperature, or co-solvents (e.g., DMSO concentration affecting compound aggregation) .
    • Structural Analogues: Check for inadvertent substitutions (e.g., methyl vs. ethyl groups in the triazole ring) that alter activity .
  • Meta-Analysis: Use QSAR models to correlate substituent electronic properties (Hammett constants) with bioactivity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Variation: Synthesize analogues with modifications to:
    • Pyridinyl Group: Replace with other heterocycles (e.g., furyl, thienyl) to probe π-π stacking interactions .
    • Sulfanyl Linker: Test alkyl vs. aryl sulfanyl chains for hydrophobicity effects .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical binding residues in target proteins .
  • Data Integration: Combine in vitro activity data with computational descriptors (e.g., logP, polar surface area) to build predictive models .

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